molecular formula C15H13FN2S B2594106 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole CAS No. 449813-24-5

2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole

Cat. No.: B2594106
CAS No.: 449813-24-5
M. Wt: 272.34
InChI Key: OQFYSWXAAZSBOU-UHFFFAOYSA-N
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Description

2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole typically involves the reaction of 2-fluorobenzyl chloride with 5-methyl-1H-1,3-benzodiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole
  • 2-{[(2-bromophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole
  • 2-{[(2-iodophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole

Uniqueness

The presence of the fluorine atom in 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro, bromo, and iodo analogs .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2S/c1-10-6-7-13-14(8-10)18-15(17-13)19-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFYSWXAAZSBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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